methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride
Description
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride (CAS: 1001180-63-7) is an organic compound with the molecular formula C₁₀H₁₃Cl₂NO₂ and a molecular weight of 250.12 g/mol . It features a 4-chlorophenylmethyl group attached to the second carbon of the propanoate backbone and an amino group at the third carbon. The hydrochloride salt enhances its stability and solubility in polar solvents.
This compound is utilized in life sciences research and is available in high-purity grades (≥95%), including pharmaceutical and reagent grades, through suppliers like American Elements . Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing analogs with tailored biological activities.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMPSSDGFMLNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309454-88-2 | |
| Record name | methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride typically involves the reaction of 4-chlorobenzyl cyanide with methyl acrylate in the presence of a base, followed by hydrogenation and subsequent treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted amines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds with tailored properties .
Biology
- Biological Activity : Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride has been studied for its interactions with biological systems. It shows potential effects on enzyme inhibition and receptor binding, making it a candidate for further exploration in pharmacological studies .
Medicine
- Therapeutic Properties : Research indicates potential therapeutic applications in treating conditions such as inflammation and cancer. The compound has demonstrated antiproliferative effects against various cancer cell lines, including colon cancer cells (HCT-116), suggesting its utility in oncology .
Biological Mechanisms
The mechanism of action involves the compound's ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group may interact with hydrophobic regions, influencing enzyme or receptor activity.
Neurological Research
This compound has been explored for its potential in treating neurological disorders:
- Antidepressant Effects : Animal model studies indicate that similar compounds may exhibit antidepressant-like effects.
- Anxiolytic Properties : Preliminary findings suggest it could have anxiolytic effects beneficial for anxiety disorders .
Anticancer Activity
The compound's anticancer properties have been highlighted in several studies:
- In Vitro Studies : Significant cytotoxicity against cancer cells has been observed. For instance, it was effective against HCT-116 cells with an IC50 value indicating strong activity compared to standard chemotherapeutics like doxorubicin .
Study on Antiproliferative Effects
A specific study focused on the antiproliferative activity against HCT-116 cells found that:
- Mechanism : The compound induced apoptosis through caspase pathway activation.
- Results : The IC50 values demonstrated substantial cytotoxicity .
Mechanism of Action
The mechanism of action of methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter activity in the brain, which could explain its potential effects on neurological disorders. The compound may also interact with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Methyl 3-Amino-2-[(4-Methylphenyl)Methyl]Propanoate Hydrochloride
- Molecular Formula: C₁₂H₁₇NO₂·HCl (calculated molecular weight: 243.46 g/mol) .
- Key Difference : The 4-chlorophenyl group is replaced with a 4-methylphenyl substituent.
Methyl 2-Amino-3-(4-Fluorophenyl)Propanoate Hydrochloride
- Molecular Formula: C₁₀H₁₃ClFNO₂; Molecular Weight: 233.67 g/mol .
- Key Differences: Fluorine replaces chlorine on the phenyl ring. Amino group is at position 2 instead of 3.
- Impact: Fluorine’s smaller size and higher electronegativity may enhance metabolic stability. The positional shift of the amino group alters steric and electronic interactions .
Modifications to the Propanoate Backbone
Ethyl 2-Amino-3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrochloride
- Molecular Formula: C₁₁H₁₅Cl₂NO₃; Molecular Weight: 292.16 g/mol .
- Key Differences :
- Ethyl ester (vs. methyl) slows hydrolysis rates.
- Hydroxyl group at position 3 introduces hydrogen-bonding capability.
- Impact : Enhanced polarity may improve aqueous solubility but reduce blood-brain barrier penetration .
Methyl 3-Amino-2-(Aminomethyl)Propanoate Dihydrochloride
Stereochemical and Positional Isomers
Methyl (2S)-2-Amino-3-(4-Chlorophenyl)Propanoate Hydrochloride
Complex Heterocyclic Analogs
Methyl 3-(1-(4-Chlorophenyl)-3,4-Dihydroisoquinolin-2(1H)-yl)Propanoate
- Molecular Formula: C₁₉H₂₀ClNO₂ (calculated) .
- Key Difference: Incorporates a dihydroisoquinoline ring instead of the benzyl group.
Biological Activity
Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride, often referred to as methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride, is a compound of significant interest in pharmacological and biochemical research. This article delves into its biological activity, exploring its mechanisms, therapeutic potential, and relevant studies.
- Molecular Formula : C10H13ClNO2
- Molecular Weight : 213.67 g/mol
- Structural Features : Contains an amino group, a chlorophenyl group, and an ester functional group.
This compound exhibits its biological activity through several mechanisms:
- Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems in the brain, potentially aiding in the treatment of neurological disorders such as depression and anxiety. Its structural configuration allows it to interact with specific receptors, modulating their activity.
- Enzyme Interaction : Studies indicate that it may inhibit certain enzymes and bind to receptors, affecting cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
- Antiproliferative Effects : Research has shown that this compound has antiproliferative properties against various cancer cell lines. It has been investigated for its potential as a lead compound in developing new anticancer agents .
Case Studies
-
Neuroscience Applications :
- A study demonstrated that the compound modulates neurotransmitter release in neuronal cultures, suggesting potential applications in treating mood disorders.
- Interaction with serotonin and dopamine receptors was noted, indicating its role in modifying neurochemical pathways.
-
Cancer Research :
- In vitro studies on HCT-116 and HeLa cell lines revealed significant inhibitory effects on cell proliferation, with IC50 values indicating effectiveness comparable to established chemotherapeutic agents like doxorubicin .
- The compound's mechanism involves inducing apoptosis in cancer cells, which has been supported by molecular docking studies highlighting its binding affinity to target proteins involved in cell survival pathways .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-3-(4-chlorophenyl)propanoate | Amino group at position 2 | Different activity profile |
| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | Ethyl ester instead of methyl | Similar reactivity but altered pharmacokinetics |
| Methyl 3-amino-3-(4-methylphenyl)propanoate | Methyl substitution on phenyl | Variations in electronic properties affecting receptor binding |
The unique structural features of this compound contribute to its distinct biological activities compared to its analogs, particularly regarding its ability to modulate neurotransmitter systems and exert antiproliferative effects.
Applications in Medicine
The compound is being explored for various therapeutic applications:
- Neurological Disorders : Due to its potential to modulate neurotransmitter activity, it may serve as a candidate for treating conditions like depression and anxiety.
- Cancer Treatment : Its antiproliferative properties suggest it could be developed into a novel anticancer drug.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor could lead to new treatments for diseases involving dysregulated enzyme activity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate hydrochloride?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield while minimizing experimental runs . Evidence from similar compounds (e.g., methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate) suggests that optimizing protecting groups and coupling agents (e.g., EDCI/HOBt) improves efficiency . Monitor intermediates via HPLC to track reaction progression and adjust conditions dynamically.
Q. What analytical techniques are recommended for characterizing impurities in this compound?
- Methodological Answer : Combine LC-MS for low-level impurity detection (e.g., chlorinated by-products) and NMR (1H/13C) to resolve structural ambiguities. For example, 19F NMR may help detect trifluoroacetylated intermediates in related analogs . Cross-reference spectral data with databases (e.g., PubChem) to confirm molecular fingerprints and rule out artifacts .
Q. How should researchers handle safety risks during synthesis and handling?
- Methodological Answer : Adhere to P-coded protocols (e.g., P264: "Wash skin thoroughly after handling") for chlorinated aromatic compounds, which pose inhalation and dermal hazards . Use inert-atmosphere techniques (e.g., Schlenk lines) to prevent hydrolysis of the ester group. Store under nitrogen at –20°C to minimize degradation .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Institutions like ICReDD combine these with reaction path search algorithms to predict viable routes, such as reductive amination of keto-esters or nucleophilic substitution at the chlorophenyl group . Validate predictions with microfluidic screening to test high-risk steps (e.g., epimerization) .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
- Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to assign stereochemistry and confirm the benzylpropanoate backbone. For example, NOESY correlations can distinguish between syn and anti conformers in chlorophenyl derivatives . If MS/MS fragmentation patterns conflict with expected structures, perform isotopic labeling (e.g., 13C-methyl groups) to trace fragmentation pathways .
Q. How can researchers design experiments to study the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies using DOE to simulate physiological pH ranges (1.2–7.4). Monitor degradation via kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. For hydrolytically labile esters (common in propanoate derivatives), buffer systems with surfactants (e.g., SDS) can stabilize the compound .
Notes for Advanced Methodologies
- Stereochemical Control : For chiral centers, use asymmetric catalysis (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipases) to achieve enantiomeric excess >99% .
- Contradictory Bioactivity Data : If biological assays conflict, employ metabolomic profiling to identify off-target interactions (e.g., binding to serum albumin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
